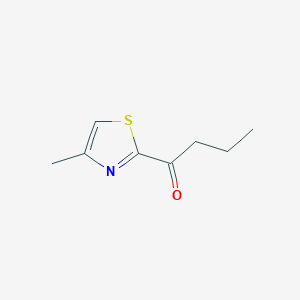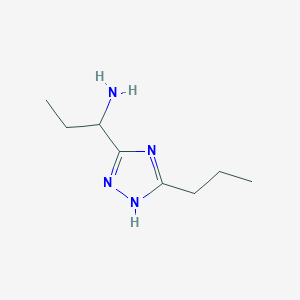![molecular formula C9H16N2O B15326800 decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
decahydro-1H-pyrido[2,3-c]azepin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-1H-pyrido[2,3-c]azepin-9-one is a nitrogen-containing heterocyclic compound. This compound belongs to the class of azepines, which are seven-membered heterocycles containing one nitrogen atom. The structure of this compound consists of a fused bicyclic system with a pyridine ring and an azepine ring, making it a unique and interesting molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1H-pyrido[2,3-c]azepin-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,5-diaminopentane with a suitable carbonyl compound, such as cyclohexanone, can lead to the formation of the desired azepine ring system. The reaction typically requires a catalyst, such as an acid or base, and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs. These methods may utilize advanced catalysts and optimized reaction conditions to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Decahydro-1H-pyrido[2,3-c]azepin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives or amines.
Substitution: The nitrogen atom in the azepine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or more saturated heterocycles. Substitution reactions can lead to a wide range of functionalized derivatives with varying properties.
科学研究应用
Decahydro-1H-pyrido[2,3-c]azepin-9-one has numerous applications in scientific research, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems and can be used in the development of new synthetic methodologies.
Biology: It is used in the study of biological processes and as a scaffold for the design of bioactive molecules.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with various biological activities.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of decahydro-1H-pyrido[2,3-c]azepin-9-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
相似化合物的比较
Decahydro-1H-pyrido[2,3-c]azepin-9-one can be compared to other similar compounds, such as:
Azepines: These compounds share the seven-membered ring structure with a nitrogen atom but may differ in the degree of saturation and substitution patterns.
Pyridines: While pyridines have a six-membered ring with one nitrogen atom, the fusion with an azepine ring in this compound creates a unique bicyclic system.
Diazepines: These compounds contain two nitrogen atoms in the seven-membered ring and exhibit different chemical and biological properties compared to azepines.
The uniqueness of this compound lies in its fused bicyclic structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
1,2,3,4,4a,5,6,7,8,9a-decahydropyrido[2,3-c]azepin-9-one |
InChI |
InChI=1S/C9H16N2O/c12-9-8-7(3-1-5-10-8)4-2-6-11-9/h7-8,10H,1-6H2,(H,11,12) |
InChI 键 |
FDDUZOHWQSGEQR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCCNC(=O)C2NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


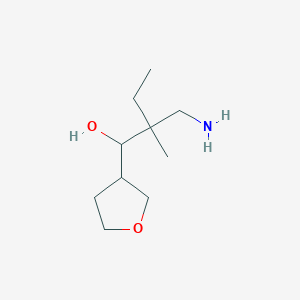

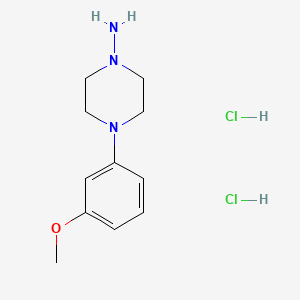
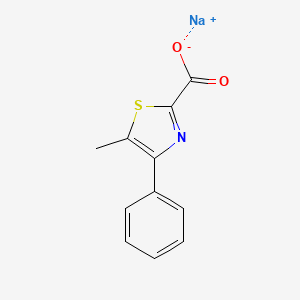
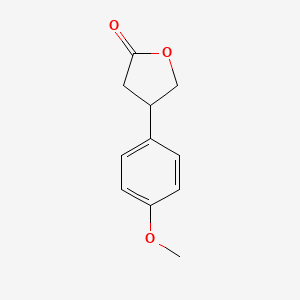
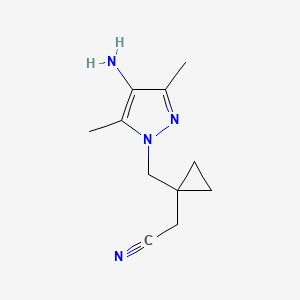
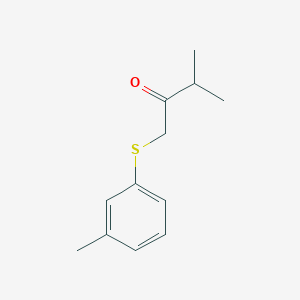
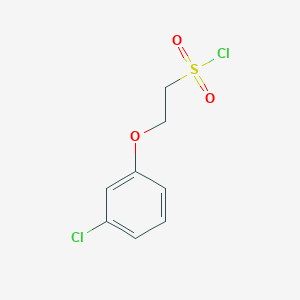
![4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15326766.png)
![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)
